molecular formula C16H24ClNO3 B1318376 Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158640-91-5

Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1318376
CAS No.: 1158640-91-5
M. Wt: 313.82 g/mol
InChI Key: GWNNWATVZSXVCV-UHFFFAOYSA-N
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Description

Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a methoxybenzyl group and an acetate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine ring.

    Esterification: The acetate ester is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxybenzyl group allow it to bind to receptors or enzymes, modulating their activity. The acetate ester may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

  • Methyl [1-(4-hydroxybenzyl)piperidin-4-yl]acetate hydrochloride
  • Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
  • Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride

Comparison: Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs with different substituents (e.g., hydroxy, chloro, fluoro), the methoxy group may enhance its solubility and alter its pharmacokinetic profile, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNNWATVZSXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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